2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluorobutanoic acid is a synthetic organic compound notable for its complex structure and potential applications in pharmaceuticals and materials science. This compound features a fluorene moiety, a fluorine atom, and a carboxylic acid group, which contribute to its unique properties and reactivity. It is classified as an amino acid derivative, specifically a fluorinated amino acid, which enhances its significance in medicinal chemistry and peptide synthesis.
The compound can be sourced from various chemical suppliers, including BenchChem and PubChem, where it is listed under the CAS number 1690528-34-7. It is often utilized in the synthesis of enantiomerically pure N-Fmoc-protected β-amino acids through established protocols in organic synthesis.
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluorobutanoic acid belongs to the class of fluorinated amino acids. Its classification is significant in the context of drug development and peptide synthesis due to the presence of the fluorine atom, which can enhance biological activity and metabolic stability.
The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluorobutanoic acid typically involves multiple synthetic steps:
The reaction conditions are optimized for yield and purity, often involving temperature control, solvent choice, and purification techniques such as chromatography. Continuous flow reactors may also be employed for industrial-scale production to enhance efficiency.
The molecular structure of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluorobutanoic acid can be represented by its IUPAC name and molecular formula:
The compound exhibits specific stereochemistry, indicated by its InChI key (AUWZDDFQQXJWBJ-KRWDZBQOSA-N), which can be utilized for computational modeling and analysis of its properties.
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluorobutanoic acid participates in various chemical reactions typical of amino acids:
The reactivity of this compound is influenced by the presence of the fluorine atom, which can enhance electrophilicity and facilitate interactions with biological targets.
The mechanism by which 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluorobutanoic acid exerts its effects involves multiple pathways:
Data from studies suggest that compounds with similar structures may exhibit diverse biological activities, including antimicrobial and anticancer properties.
The physical properties of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluorobutanoic acid include:
Key chemical properties include:
Relevant data from analytical methods such as high-performance liquid chromatography (HPLC) confirm the purity levels often exceeding 98%.
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluorobutanoic acid has several scientific applications:
The strategic incorporation of fluorine into amino acid side chains profoundly influences peptide behavior through three primary mechanisms:
Proteolytic Stability Enhancement:Fluorine’s high electronegativity (3.98 on the Pauling scale) creates strong C–F bonds that resist enzymatic cleavage. In 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluorobutanoic acid, the γ-fluorine atom sterically and electronically shields adjacent amide bonds from proteases like dipeptidyl peptidase-IV (DPP-IV). Studies on fluorinated glucagon-like peptide-1 (GLP-1) analogs demonstrated a >10-fold increase in half-life compared to native peptides due to hexafluoroleucine substitutions at cleavage-prone sites [2]. Similarly, model peptides containing γ-fluorinated amino acids exhibited up to 8-fold longer persistence in human blood plasma than non-fluorinated counterparts, attributed to impaired recognition by trypsin-like serine proteases [5].
Hydrophobic and Conformational Effects:Fluorine’s "polar hydrophobicity" uniquely modifies peptide solubility and folding. While perfluoroalkyl groups (e.g., –CF₃ in trifluoroalanine derivatives) increase lipophilicity (log P +0.5–1.5 vs. non-fluorinated analogs), their electron-withdrawing nature also polarizes neighboring bonds [3] [7]. In 4-fluorobutanoic acid-derived peptides, the γ-fluorine atom induces local constraints that stabilize β-turn structures or helical folds—conformations critical for receptor binding [9]. Nuclear magnetic resonance (NMR) analyses confirm that fluorinated residues like (2S,4S)-4-fluoroproline enforce cis-amide bonds, facilitating cyclization in macrocyclic peptides [9].
Ligand-Receptor Interactions:Fluorine’s van der Waals radius (1.47 Å) closely resembles hydrogen (1.20 Å), enabling bioisosteric replacement without steric disruption. However, its distinct electrostatic potential enhances interactions with hydrophobic receptor pockets. For instance, angiotensin II analogs featuring 4F-Phe substitutions showed altered efficacy profiles at angiotensin receptors—highlighting fluorine’s ability to fine-tune signaling outcomes [2]. Fluorinated GLP-1 peptides retained full agonist activity at the GLP-1 receptor (GLP-1R) while gaining resistance to DPP-IV, underscoring the dual benefit of fluorine in preserving bioactivity while extending half-life [2] [7].
Table 2: Impact of Fluorination on Peptide Stability and Activity
Modification Site | Protease Resistance | Structural Effect | Biological Activity Retention |
---|---|---|---|
γ-Fluoroalkyl (e.g., 4-F-butyl) | 3–8× ↑ half-life in plasma | Stabilizes extended conformations | Full to enhanced agonist activity |
β-Trifluoromethyl (e.g., CF₃) | >10× ↑ resistance to DPP-IV | Promotes β-sheet formation | Variable (position-dependent) |
Aromatic fluorination (e.g., F₅-Phe) | 5× ↑ stability vs. chymotrypsin | Alters π-stacking geometry | Competitive inhibition possible |
The development of Fmoc chemistry revolutionized peptide synthesis by addressing critical limitations of earlier methods:
Pre-Fmoc Era: Challenges with Boc Chemistry:Before the 1970s, tert-butoxycarbonyl (Boc) was the dominant protecting group. Its removal required strongly acidic conditions (e.g., trifluoroacetic acid), which caused side-chain deprotection, peptide aggregation, and chain termination during long syntheses. Final cleavage relied on hazardous hydrogen fluoride (HF), limiting accessibility and safety [10].
Fmoc Breakthrough and Orthogonal Protection:The introduction of the Fmoc group by Carpino and Han in 1970 provided a base-labile alternative cleavable under mild conditions (e.g., 20% piperidine in DMF). This innovation established true orthogonality with acid-labile side-chain protectors (e.g., tert-butyl, trityl), enabling multi-step synthesis without premature deprotection [10]. Fmoc’s UV activity (λₘₐₓ = 301 nm) further allowed real-time monitoring of coupling efficiency—a feature critical for automating SPPS [10].
Integration of Fluorinated Building Blocks:As Fmoc-SPPS matured, demands grew for non-canonical amino acids like 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluorobutanoic acid. Early syntheses faced challenges in enantioselectivity and scalability. Chiral Ni(II) complexes emerged as pivotal tools, enabling asymmetric alkylation to produce γ-fluorinated amino acids with >90% enantiomeric excess (e.e.) at hectogram scales [8]. Modern automated synthesizers now incorporate these fluorinated modules seamlessly, allowing residue-specific insertion via standard coupling protocols (HBTU/HOBt activation) [3] [10].
Contemporary Advances:Recent innovations focus on fluorinated pseudoproline dipeptides and cis-4-fluoroproline derivatives (e.g., CAS 203866-19-7), which mitigate "difficult sequence" aggregation by disrupting β-sheet formation during chain elongation [9]. Additionally, fluorinated phosphoamino acid analogs leverage fluorine’s inductive effect to better mimic phosphorylated serine/threonine residues in therapeutic peptides [3].
Table 3: Evolution of Fmoc-Protected Fluorinated Amino Acid Synthesis
Time Period | Synthetic Advance | Impact on Fluorinated Amino Acids |
---|---|---|
1970–1980s | Fmoc group introduction | Base-labile deprotection enabled acid-sensitive fluorinated residues |
1990–2000s | Chiral auxiliary-mediated synthesis | Scalable routes to enantio-pure γ-fluoro and CF₃-amino acids |
2010–Present | Automated SPPS with fluorinated modules | Routine incorporation of >50 fluorinated building blocks |
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: